Cas no 90905-33-2 (2-Methylpyrimidine-5-carbaldehyde)

2-Methylpyrimidine-5-carbaldehyde structure
90905-33-2 structure
2-Methylpyrimidine-5-carbaldehyde
90905-33-2
C6H6N2O
122.12464094162
MFCD07186434
61455
3160970

2-Methylpyrimidine-5-carbaldehyde Properties

Names and Identifiers

    • 2-Methylpyrimidine-5-carbaldehyde
    • 5-Formyl-2-methylpyrimidine
    • 2-Methyl-5-pyrimidinecarboxaldehyde
    • 2-Methyl-pyrimidine-5-carbaldehyde
    • 2-methylpyrimidine-5-carbaldehyde(SALTDATA: FREE)
    • 2-METHYL-5-PYRIMIDINECARBALDEHYDE
    • 5-PYRIMIDINECARBOXALDEHYDE, 2-METHYL-
    • 2-Methyl pyrimidine-5 carbaldehyde
    • 2-methyl-5-formyl-pyrimidine
    • KSC668K9T
    • IJBONYUNKRDIFC-UHFFFAOYSA-N
    • 2-Methyl-pyridine-5-carboxaldehyde
    • BCP03539
    • 2-methyl-pyrimidine-5-carboxaldehyde
    • STL553933
    • SBB010235
    • 2-Methyl-5-pyrimidinecarboxaldehyde (ACI)
    • DTXSID10390282
    • CS-D1652
    • PB13046
    • DB-024770
    • 2-Methyl-5-pyrimidinecarbaldehyde, AldrichCPR
    • SCHEMBL789028
    • 90905-33-2
    • SY020293
    • MFCD07186434
    • Z274575088
    • F9995-4188
    • 2-METHYLPYRIMIDINE-5-CARBOXYALDEHYDE
    • AKOS000283854
    • EN300-51280
    • AC-9293
    • DS-13013
    • +Expand
    • MFCD07186434
    • IJBONYUNKRDIFC-UHFFFAOYSA-N
    • 1S/C6H6N2O/c1-5-7-2-6(4-9)3-8-5/h2-4H,1H3
    • O=CC1C=NC(C)=NC=1

Computed Properties

  • 122.04800
  • 0
  • 3
  • 1
  • 122.048
  • 9
  • 97.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.1
  • 42.8

Experimental Properties

  • 0.59750
  • 42.85000
  • 1.568
  • 213.7°Cat760mmHg
  • 68-690C
  • No data available
  • 85°C
  • White to Yellow Solid
  • 1.176

2-Methylpyrimidine-5-carbaldehyde Security Information

2-Methylpyrimidine-5-carbaldehyde Customs Data

  • 2933599090
  • China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methylpyrimidine-5-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006H5C-250mg
2-Methylpyrimidine-5-carbaldehyde
90905-33-2 97%
250mg
$9.00 2024-04-20
A2B Chem LLC
AD01360-250mg
2-Methylpyrimidine-5-carbaldehyde
90905-33-2 95%
250mg
$8.00 2024-05-20
Aaron
AR006HDO-250mg
2-Methylpyrimidine-5-carbaldehyde
90905-33-2 97%
250mg
$6.00 2024-07-18
abcr
AB217229-1 g
2-Methyl-5-pyrimidinecarbaldehyde, 95%; .
90905-33-2 95%
1 g
€123.60 2023-07-20
Advanced ChemBlocks
A-729-1G
2-Methylpyrimidine-5-carbaldehyde
90905-33-2 95%
1G
$50 2023-09-15
Alichem
A039000812-5g
2-Methylpyrimidine-5-carbaldehyde
90905-33-2 98%
5g
$282.61 2023-08-31
AstaTech
61307-1/G
5-FORMYL-2-METHYLPYRIMIDINE
90905-33-2 95%
1g
$57 2023-09-16
Chemenu
CM166473-5g
2-Methyl-pyrimidine-5-carbaldehyde
90905-33-2 97%
5g
$206 2021-08-05
Enamine
EN300-51280-0.05g
2-methylpyrimidine-5-carbaldehyde
90905-33-2 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D493211-1g
2-Methyl-5-pyrimidinecarbaldehyde
90905-33-2 97%
1g
$235 2022-09-03

2-Methylpyrimidine-5-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  4 h, reflux
Reference
Physical and chemical rationalization for asymmetric amplification in autocatalytic reactions
Buono, Frederic G.; Iwamura, Hiroshi; Blackmond, Donna G., Angewandte Chemie, 2004, 43(16), 2099-2103

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt; 3 h, reflux
Reference
Nonpeptide αvβ3 Antagonists. Part 11: Discovery and Preclinical Evaluation of Potent αvβ3 Antagonists for the Prevention and Treatment of Osteoporosis
Coleman, Paul J.; Brashear, Karen M.; Askew, Ben C.; Hutchinson, John H.; McVean, Carol A.; et al, Journal of Medicinal Chemistry, 2004, 47(20), 4829-4837

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  6 h, 90 °C
1.2 Reagents: Sodium tetrafluoroborate
1.3 Reagents: Sodium ethoxide Solvents: Ethanol ;  3 h, reflux
Reference
The effect of carbon nanotubes on chiral chemical reactions
Rance, Graham A.; Miners, Scott A.; Chamberlain, Thomas W.; Khlobystov, Andrei N., Chemical Physics Letters, 2013, 557, 10-14

2-Methylpyrimidine-5-carbaldehyde Raw materials

2-Methylpyrimidine-5-carbaldehyde Preparation Products

2-Methylpyrimidine-5-carbaldehyde Suppliers

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(CAS:90905-33-2)2-Methylpyrimidine-5-carbaldehyde
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Wednesday, 27 November 2024 17:27
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2-Methylpyrimidine-5-carbaldehyde Related Literature

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Suzhou Senfeida Chemical Co., Ltd
(CAS:90905-33-2)2-Methylpyrimidine-5-carbaldehyde
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(CAS:90905-33-2)2-Methylpyrimidine-5-carbaldehyde
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